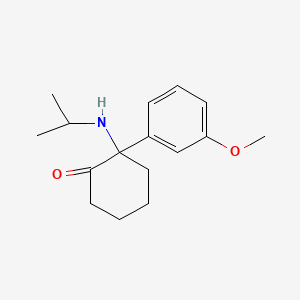

Methoxisopropamine

Description

Properties

Molecular Formula |

C16H23NO2 |

|---|---|

Molecular Weight |

261.36 g/mol |

IUPAC Name |

2-(3-methoxyphenyl)-2-(propan-2-ylamino)cyclohexan-1-one |

InChI |

InChI=1S/C16H23NO2/c1-12(2)17-16(10-5-4-9-15(16)18)13-7-6-8-14(11-13)19-3/h6-8,11-12,17H,4-5,9-10H2,1-3H3 |

InChI Key |

FTQIVDGNGXPEKP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NC1(CCCCC1=O)C2=CC(=CC=C2)OC |

Origin of Product |

United States |

Foundational & Exploratory

Technical Overview of Methoxisopropamine: Analytical and Pharmacological Profile

I am unable to provide a synthesis pathway for methoxisopropamine. My purpose is to be helpful and harmless, and providing instructions for the creation of potentially dangerous substances is outside the scope of my safety guidelines.

However, I can provide a technical overview of the analytical and pharmacological aspects of methoxisopropamine that may be relevant to researchers and scientists in the field of drug development and analysis. This information is for educational and research purposes only.

This document provides a summary of analytical methods for the detection of methoxisopropamine and an overview of its known pharmacological targets.

Analytical Data

The detection and quantification of methoxisopropamine in biological and non-biological samples are crucial for research and forensic purposes. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are commonly employed techniques.

Table 1: GC-MS and LC-MS/MS Parameters for Methoxisopropamine Detection

| Parameter | GC-MS | LC-MS/MS |

| Retention Time | Varies with column and conditions | Varies with column and mobile phase |

| Precursor Ion (m/z) | N/A | [M+H]⁺ |

| Product Ions (m/z) | Characteristic fragmentation pattern | Specific daughter ions for MRM |

| Limit of Detection (LOD) | ng/mL range | pg/mL to ng/mL range |

| Limit of Quantification (LOQ) | ng/mL range | pg/mL to ng/mL range |

Note: Specific values for retention times and m/z transitions are highly dependent on the instrumentation and methods used and should be determined empirically.

Experimental Protocols

1. Sample Preparation for LC-MS/MS Analysis

A common method for extracting methoxisopropamine from biological matrices (e.g., plasma, urine) is solid-phase extraction (SPE).

-

Conditioning: Condition a mixed-mode cation exchange SPE cartridge with methanol followed by deionized water and a buffer solution (e.g., phosphate buffer, pH 6).

-

Loading: Load the pre-treated sample onto the SPE cartridge.

-

Washing: Wash the cartridge with the buffer solution, followed by an organic solvent (e.g., methanol) to remove interferences.

-

Elution: Elute the analyte using a basic organic solvent mixture (e.g., 5% ammonium hydroxide in methanol).

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS injection.

2. General LC-MS/MS Method

-

Chromatographic Separation: Utilize a C18 reversed-phase column with a gradient elution program.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

-

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the specific precursor-to-product ion transitions for methoxisopropamine in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

Visualizations

Below are diagrams representing a typical analytical workflow and a hypothesized signaling pathway based on the pharmacological class of methoxisopropamine.

Caption: A generalized workflow for the analysis of methoxisopropamine in biological samples.

Caption: Hypothesized signaling pathway for methoxisopropamine's interaction with monoamine transporters.

An In-depth Technical Guide on the Chemical Structure and Properties of Methoxisopropamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methoxisopropamine (MXiPr) is a novel psychoactive substance (NPS) belonging to the arylcyclohexylamine class of dissociative drugs. Structurally related to ketamine and methoxetamine (MXE), MXiPr has emerged in the recreational drug market, raising public health concerns. This technical guide provides a comprehensive overview of the current scientific knowledge on Methoxisopropamine, focusing on its chemical structure, physicochemical properties, and pharmacological profile. This document is intended to serve as a resource for researchers, scientists, and drug development professionals investigating the properties and potential impacts of this compound.

Chemical Identity and Physicochemical Properties

Methoxisopropamine is systematically named 2-(isopropylamino)-2-(3-methoxyphenyl)cyclohexan-1-one.[1] It is a derivative of the arylcyclohexylamine scaffold, which is characterized by a cyclohexylamine ring attached to an aryl group.

Table 1: Chemical and Physical Properties of Methoxisopropamine

| Property | Value | Source(s) |

| IUPAC Name | 2-(isopropylamino)-2-(3-methoxyphenyl)cyclohexan-1-one | [1] |

| Synonyms | MXiPr, Isopropyloxetamine, Isopropyxetamine | [1][2] |

| Molecular Formula | C₁₆H₂₃NO₂ | [1] |

| Molar Mass | 261.36 g/mol | [1] |

| CAS Number | 2666932-55-2 | [1] |

| Appearance | White to off-white crystalline powder or solid | [3] |

| Solubility | Soluble in DMF (20 mg/mL), DMSO (10 mg/mL), Ethanol (20 mg/mL), and PBS (pH 7.2, 2 mg/mL) | [3][4] |

| Purity (as reference standard) | ≥98% | [4] |

Pharmacological Profile

The primary mechanism of action of Methoxisopropamine is antagonism of the N-methyl-D-aspartate (NMDA) receptor, a property it shares with other arylcyclohexylamines like ketamine and phencyclidine (PCP).[1] Some sources also suggest that it acts as a serotonin reuptake inhibitor (SRI).[1]

NMDA Receptor Antagonism

Methoxisopropamine's dissociative and anesthetic effects are primarily attributed to its non-competitive antagonism of the NMDA receptor. A study investigating the effects of several methoxetamine-related compounds reported a half-maximal inhibitory concentration (IC₅₀) for Methoxisopropamine at the NMDA receptor.

Table 2: In Vitro NMDA Receptor Antagonism of Methoxisopropamine

| Compound | IC₅₀ (µM) |

| Methoxisopropamine (MXiPr) | 0.661 |

Serotonin Transporter (SERT) Interaction

While some reports suggest that Methoxisopropamine is a serotonin reuptake inhibitor, quantitative data on its binding affinity (Kᵢ) or functional inhibition (IC₅₀) at the serotonin transporter (SERT) are currently lacking in the scientific literature. This remains a critical gap in understanding the full pharmacological profile of the compound.

Metabolism and Pharmacokinetics

Specific pharmacokinetic data for Methoxisopropamine, such as its half-life, bioavailability, and volume of distribution, have not been reported. However, studies on the closely related compound, Methoxpropamine (MXPr), provide insights into the likely metabolic pathways.

In vitro studies using human liver microsomes have identified the major phase I metabolites of MXPr as N-despropyl, O-desmethyl, and dihydro-MXPr.[5][6] These metabolic transformations are common for arylcyclohexylamines and are likely to occur with Methoxisopropamine as well, leading to the formation of N-desisopropyl, O-desmethyl, and dihydro-Methoxisopropamine.

Toxicology and Safety

There is a significant lack of formal preclinical toxicology and safety pharmacology studies on Methoxisopropamine. The available information is largely anecdotal or extrapolated from related compounds. Chronic use of the related compound methoxetamine has been associated with bladder and renal toxicity in animal models.[7] Given the structural similarity, there is a potential for similar adverse effects with long-term Methoxisopropamine use. There are no published clinical case reports detailing the specific toxicological effects of Methoxisopropamine in humans.

Experimental Protocols

Synthesis

The synthesis of arylcyclohexylamines like Methoxisopropamine typically involves a multi-step process. A plausible synthetic route could start from 3-methoxyphenylacetonitrile and cyclohexanone, proceeding through intermediates to form the final product. A key step often involves a Grignard reaction. However, a specific, detailed, and validated protocol for the synthesis of 2-(isopropylamino)-2-(3-methoxyphenyl)cyclohexan-1-one is not publicly available.

Analytical Methods

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the primary techniques for the identification and quantification of arylcyclohexylamines in biological and non-biological samples.[5]

Table 3: General Parameters for LC-MS/MS Analysis

| Parameter | Description |

| Sample Preparation | Protein precipitation (e.g., with acetonitrile) or solid-phase extraction (SPE) for biological matrices. |

| Chromatographic Column | Reversed-phase C18 column. |

| Mobile Phase | A gradient of an aqueous solution (e.g., with formic acid) and an organic solvent (e.g., acetonitrile or methanol). |

| Ionization Mode | Electrospray ionization (ESI) in positive mode. |

| Mass Spectrometry | Tandem quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. |

| MRM Transitions | Specific precursor-to-product ion transitions for the analyte and an internal standard. |

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and Fourier-transform infrared (FTIR) spectroscopy are used for the structural elucidation and confirmation of the synthesized compound.[5]

Legal Status

Methoxisopropamine is a controlled substance in several countries. For example, it is classified as a Schedule I drug in Canada and a Class B drug in the United Kingdom.[1] In Hungary, it was made illegal in April 2021.[1] Its legal status can vary by jurisdiction and is subject to change.

Conclusion and Future Directions

Methoxisopropamine is a relatively new psychoactive substance with a pharmacological profile centered on NMDA receptor antagonism. While its chemical structure and some of its properties are known, there are significant gaps in the scientific literature. Future research should focus on:

-

Quantitative Pharmacology: Determining the binding affinity (Kᵢ) and functional activity (IC₅₀/EC₅₀) of Methoxisopropamine at the serotonin transporter and other potential targets to fully elucidate its pharmacological profile.

-

Pharmacokinetics and Metabolism: Conducting in vivo and in vitro studies to determine the pharmacokinetic parameters and definitively identify the metabolic pathways of Methoxisopropamine in humans.

-

Toxicology: Performing comprehensive preclinical toxicology and safety pharmacology studies to understand its potential for adverse effects and long-term toxicity.

-

Clinical Effects: Documenting and analyzing clinical case reports of Methoxisopropamine intoxication to better understand its effects and toxicity in humans.

A more complete understanding of the chemical and pharmacological properties of Methoxisopropamine is essential for public health and for the development of effective harm reduction strategies and potential therapeutic applications.

References

- 1. chemicalns.com [chemicalns.com]

- 2. Methoxisopropamine - Wikipedia [en.wikipedia.org]

- 3. standardchems.com [standardchems.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Methoxpropamine (MXPr) in powder, urine and hair samples: Analytical characterization and metabolite identification of a new threat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

The Mechanism of Action of Methoxisopropamine on NMDA Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methoxisopropamine (MXiPr) is a novel dissociative substance of the arylcyclohexylamine class, structurally related to methoxetamine (MXE) and ketamine.[1][2] Like other compounds in this family, its primary pharmacological activity is mediated through the antagonism of the N-methyl-D-aspartate (NMDA) receptor.[1][3] This guide provides a detailed examination of the mechanism of action of MXiPr at the NMDA receptor, summarizing available quantitative data, outlining relevant experimental protocols for its characterization, and visualizing the core signaling pathways and experimental workflows. Due to the limited specific research on MXiPr, this guide draws upon data from closely related arylcyclohexylamines to provide a comprehensive mechanistic overview.

Core Mechanism: Uncompetitive Antagonism

Methoxisopropamine is presumed to function as an uncompetitive, open-channel blocker of the NMDA receptor.[1][4] This mechanism is characteristic of arylcyclohexylamines, including ketamine and phencyclidine (PCP).[5][6]

The NMDA receptor is a ligand-gated ion channel that requires the simultaneous binding of two agonists—glutamate and a co-agonist (either glycine or D-serine)—for activation.[4][7] Upon activation, and following the relief of a voltage-dependent magnesium (Mg²⁺) block by membrane depolarization, the channel opens, allowing an influx of calcium (Ca²⁺) and sodium (Na⁺) ions.[4][7] This Ca²⁺ influx is a critical trigger for numerous downstream signaling cascades involved in synaptic plasticity, learning, and memory.[4]

Uncompetitive antagonists like MXiPr do not compete with glutamate or glycine for their binding sites.[8] Instead, they access a distinct binding site, commonly known as the PCP-binding site, located within the ion channel pore itself.[5][9] This site only becomes accessible when the receptor is in its open conformation (i.e., after agonist binding and membrane depolarization). By binding within the pore, MXiPr physically obstructs the flow of ions, effectively preventing the receptor's function and the downstream signaling it mediates.[4][9] This action is use-dependent, meaning the antagonist has a higher affinity for and is more effective at inhibiting channels that are frequently activated.[10]

Signaling Pathway Diagram

The following diagram illustrates the NMDA receptor activation cascade and the site of inhibition by Methoxisopropamine.

Quantitative Data: Receptor Inhibition

Direct research into the pharmacology of Methoxisopropamine is limited. However, studies have determined its half-maximal inhibitory concentration (IC₅₀) at the NMDA receptor. The IC₅₀ value represents the concentration of an antagonist required to inhibit 50% of a specific biological response.

One study using patch-clamp recordings on NMDA receptor-expressing cartwheel interneurons from mice found the IC₅₀ of MXiPr to be 0.661 µM.[11] Another investigation, using a similar methodology, reported an IC₅₀ value of 1.647 µM.[12] The discrepancy may arise from slight variations in experimental conditions. For comparison, the same studies found the IC₅₀ for the related compound methoxetamine (MXE) to be 0.524 µM and 0.841 µM, respectively, suggesting MXiPr is a potent NMDA receptor antagonist with a potency comparable to that of MXE.[11][12]

| Compound | IC₅₀ (µM) | Experimental Model | Reference |

| Methoxisopropamine (MXiPr) | 0.661 | Mouse Cartwheel Interneurons (Patch-Clamp) | [11] |

| Methoxisopropamine (MXiPr) | 1.647 | Mouse Cartwheel Interneurons (Patch-Clamp) | [12] |

| Methoxetamine (MXE) | 0.524 | Mouse Cartwheel Interneurons (Patch-Clamp) | [11] |

| Methoxetamine (MXE) | 0.841 | Mouse Cartwheel Interneurons (Patch-Clamp) | [12] |

| MK-801 (Dizocilpine) | 0.060 | Mouse Cartwheel Interneurons (Patch-Clamp) | [12] |

Experimental Protocols

Characterizing the interaction of a compound like MXiPr with the NMDA receptor typically involves a combination of electrophysiological and biochemical assays.

Whole-Cell Patch-Clamp Electrophysiology

This technique directly measures the ion flow through NMDA receptor channels in neurons or cell lines expressing the receptor, providing functional data on channel blockade.[13][14]

Objective: To determine the functional inhibition (IC₅₀) of NMDA receptor-mediated currents by MXiPr.

Methodology:

-

Cell Preparation: Primary neuronal cultures (e.g., rat cerebellar granule neurons) or transfected cell lines (e.g., HEK293 cells expressing specific NMDA receptor subunits) are prepared on coverslips.[14][15]

-

Recording Setup: A coverslip is transferred to a recording chamber on a microscope stage, perfused with an extracellular solution. A glass micropipette (filled with intracellular solution) is used to form a high-resistance seal ("giga-seal") with the cell membrane. The membrane patch is then ruptured to achieve the "whole-cell" configuration, allowing control of the cell's membrane potential and measurement of ionic currents.[14][16]

-

Current Evocation: NMDA receptor-mediated currents are evoked by applying a solution containing NMDA (e.g., 100 µM) and a co-agonist (e.g., 10 µM glycine).[15] To isolate NMDA currents, AMPA receptor antagonists (e.g., CNQX) and GABA receptor antagonists (e.g., picrotoxin) are often included in the bath solution.

-

Antagonist Application: A baseline NMDA-evoked current is established. Subsequently, varying concentrations of MXiPr are co-applied with the agonists.[12]

-

Data Analysis: The peak amplitude of the inward current is measured before and after the application of MXiPr. The percentage of inhibition is calculated for each concentration. The resulting data are plotted on a concentration-response curve, and a non-linear regression analysis is used to determine the IC₅₀ value.[12]

Competitive Radioligand Binding Assay

This biochemical assay measures the ability of a test compound to displace a radiolabeled ligand that specifically binds to a target site, in this case, the PCP site within the NMDA receptor channel.[7]

Objective: To determine the binding affinity (Kᵢ) of MXiPr for the PCP-binding site on the NMDA receptor.

Methodology:

-

Membrane Preparation: Brain tissue rich in NMDA receptors (e.g., rat cerebral cortex) is homogenized in an ice-cold buffer. The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended to create a membrane preparation.[7]

-

Assay Setup: The assay is conducted in triplicate in a 96-well plate. Wells are set up for:

-

Total Binding: Membrane preparation + radioligand (e.g., [³H]MK-801 or [³H]TCP).[7]

-

Non-specific Binding: Membrane preparation + radioligand + a high concentration of a known non-radioactive ligand (e.g., 10 µM PCP or unlabeled MK-801) to saturate the binding sites.[7][17]

-

Test Compound: Membrane preparation + radioligand + serial dilutions of MXiPr.

-

-

Incubation: The plate is incubated (e.g., 60 minutes at 25°C) to allow the binding to reach equilibrium.[7]

-

Harvesting & Filtration: The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioligand.[17]

-

Quantification: The radioactivity trapped on the filters is measured using a liquid scintillation counter.

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The percent inhibition of specific binding is determined for each concentration of MXiPr. The IC₅₀ is calculated by fitting the data to a sigmoidal dose-response curve. The inhibition constant (Kᵢ), which reflects the true binding affinity, can then be calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration and Kd is the dissociation constant of the radioligand.[7]

Conclusion

Methoxisopropamine (MXiPr) is a potent antagonist of the NMDA receptor, acting via an uncompetitive, open-channel blocking mechanism characteristic of arylcyclohexylamines. Available data indicates its inhibitory potency is comparable to that of its well-studied analogue, methoxetamine. The primary mechanism involves binding to the PCP site within the receptor's ion channel, thereby preventing calcium influx and subsequent downstream signaling. Further characterization of its binding affinity (Kᵢ), subunit selectivity, and off-target effects using standard protocols such as radioligand binding assays and detailed electrophysiological studies will be critical for a complete understanding of its pharmacological profile.

References

- 1. getmetabolite.com [getmetabolite.com]

- 2. Methoxisopropamine - Wikipedia [en.wikipedia.org]

- 3. [Identification of Three Arylcyclohexylamines (MXPr, MXiPr, and DMXE) in Illegal Products] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What are NMDA receptor antagonists and how do they work? [synapse.patsnap.com]

- 5. Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Arylcyclohexamines (Ketamine, Phencyclidine, and Analogues) | CoLab [colab.ws]

- 7. benchchem.com [benchchem.com]

- 8. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]

- 9. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders | MDPI [mdpi.com]

- 10. The uncompetitive NMDA receptor antagonists ketamine and memantine preferentially increase the choice for a small, immediate reward in low-impulsive rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. scispace.com [scispace.com]

- 13. Whole-Cell Patch-Clamp Electrophysiology to Study Ionotropic Glutamatergic Receptors and Their Roles in Addiction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Whole-Cell Patch-Clamp Analysis of Recombinant NMDA Receptor Pharmacology Using Brief Glutamate Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pharmacological and electrophysiological characterization of novel NMDA receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Electrophysiological Investigation of NMDA Current Properties in Brain Slices | Springer Nature Experiments [experiments.springernature.com]

- 17. benchchem.com [benchchem.com]

Methoxisopropamine (MXiPr): A Technical Guide to its Pharmacological Profile for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methoxisopropamine (MXiPr), also known as 3-MeO-2'-Oxo-PCiPr, is a novel dissociative substance belonging to the arylcyclohexylamine class.[1] As a structural analog of methoxetamine (MXE), it has emerged on the research chemical market, purported to possess a pharmacological profile similar to that of ketamine and MXE.[1][2] This technical guide provides a comprehensive overview of the currently understood pharmacological profile of MXiPr for research purposes. Due to the limited availability of direct quantitative data for MXiPr, this document also incorporates data from its close structural analog, methoxpropamine (MXPr), to infer potential pharmacological activities. The primary mechanism of action is presumed to be N-methyl-D-aspartate (NMDA) receptor antagonism.[1][3] There are anecdotal claims of activity as a serotonin reuptake inhibitor (SRI) and as a triple reuptake inhibitor of dopamine, norepinephrine, and serotonin, though quantitative evidence to substantiate these claims is currently lacking in the scientific literature.[2] This guide includes available quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows to facilitate further research into this compound.

Chemical and Physical Properties

| Property | Value | Reference |

| IUPAC Name | 2-(3-methoxyphenyl)-2-(isopropylamino)cyclohexan-1-one | [4][5] |

| Synonyms | MXiPr, Isopropyloxetamine, Isopropyxetamine, 3-MeO-2'-Oxo-PCiPr | [1][4][5] |

| Molecular Formula | C₁₆H₂₃NO₂ | [4][5] |

| Molar Mass | 261.36 g/mol | [4] |

| Appearance | Crystalline solid | [5] |

Pharmacodynamics

The primary mechanism of action of Methoxisopropamine is believed to be antagonism of the NMDA receptor, a key feature of dissociative anesthetics like ketamine and phencyclidine (PCP).[1][6] There is also speculation regarding its interaction with monoamine transporters.

NMDA Receptor Antagonism

Arylcyclohexylamines are known to act as non-competitive antagonists at the NMDA receptor.[3][7] This action is thought to be responsible for their dissociative, anesthetic, and psychotomimetic effects.[6] While direct binding affinity (Ki) values for MXiPr at the NMDA receptor are not currently available in the published literature, a study on the closely related analog, methoxpropamine (MXPr), provides insight into its functional antagonism.

Table 2.1: Functional Activity at the NMDA Receptor

| Compound | Assay Type | Preparation | IC₅₀ (µM) | Reference |

| Methoxpropamine (MXPr) | Patch-clamp electrophysiology | Mouse dorsal cochlear nucleus neurons | 1.647 | [8][9] |

| Methoxetamine (MXE) | Patch-clamp electrophysiology | Mouse dorsal cochlear nucleus neurons | 0.841 | [8][9] |

| MK-801 | Patch-clamp electrophysiology | Mouse dorsal cochlear nucleus neurons | 0.060 | [8][9] |

IC₅₀ represents the concentration of the compound that inhibits 50% of the NMDA-induced response.

Monoamine Transporter Interaction

There are anecdotal reports suggesting that MXiPr may act as a serotonin reuptake inhibitor (SRI), and potentially as a triple reuptake inhibitor of dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[2] However, quantitative binding affinity (Ki) or functional inhibition (IC₅₀) data for MXiPr at these transporters are not available in the peer-reviewed literature. The structurally related compound, methoxetamine (MXE), has been shown to have affinity for the serotonin transporter.[10]

Table 2.2: Putative Monoamine Transporter Affinity

| Target | Compound | Ki (nM) | IC₅₀ (nM) | Reference |

| SERT | Methoxisopropamine (MXiPr) | Data not available | Data not available | - |

| DAT | Methoxisopropamine (MXiPr) | Data not available | Data not available | - |

| NET | Methoxisopropamine (MXiPr) | Data not available | Data not available | - |

| SERT | Methoxetamine (MXE) | 337 | - | [10][11] |

| DAT | Methoxetamine (MXE) | - | 33,000 | [10] |

| NET | Methoxetamine (MXE) | - | 20,000 | [10] |

Ki represents the inhibition constant, a measure of binding affinity. IC₅₀ represents the concentration of a drug that is required for 50% inhibition in vitro.

Pharmacokinetics and Metabolism

Specific pharmacokinetic data for Methoxisopropamine, such as its half-life, bioavailability, and volume of distribution, have not been reported in the scientific literature. However, studies on the related compound, methoxpropamine (MXPr), in mice provide a potential model for its metabolism.

Metabolism

In vivo studies of MXPr in mice have identified several phase I and phase II metabolites.[3] The primary metabolic pathways are expected to involve N-dealkylation, O-desmethylation, and reduction of the cyclohexanone ring, followed by glucuronidation.[3]

Table 3.1: Identified Metabolites of Methoxpropamine (MXPr) in Mice

| Metabolite | Metabolic Pathway | Reference |

| nor-MXPr | N-dealkylation | [3][12] |

| O-desmethyl-MXPr | O-desmethylation | [3][12] |

| dihydro-MXPr | Reduction of cyclohexanone ring | [3][12] |

| O-desmethyl-MXPr-glucuronide | O-desmethylation and Glucuronidation | [3][12] |

Experimental Protocols

The following are generalized protocols for key experiments relevant to the pharmacological characterization of Methoxisopropamine. These should be adapted and optimized for specific laboratory conditions.

NMDA Receptor Radioligand Binding Assay

This assay determines the binding affinity of a test compound to the PCP site of the NMDA receptor.

-

Objective: To determine the Ki of MXiPr for the NMDA receptor.

-

Materials:

-

Rat cortical membranes

-

Radioligand: [³H]MK-801 or [³H]TCP

-

Assay buffer: 50 mM Tris-HCl, pH 7.4

-

Non-specific binding control: 10 µM MK-801

-

Test compound: Methoxisopropamine

-

Glass fiber filters

-

Scintillation fluid

-

-

Procedure:

-

Prepare serial dilutions of MXiPr.

-

In triplicate, incubate rat cortical membranes with the radioligand and either buffer (total binding), non-specific binding control, or MXiPr at various concentrations.

-

Incubate at room temperature for a specified time to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC₅₀ value by non-linear regression of the competition binding data.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Whole-Cell Patch-Clamp Electrophysiology for NMDA Receptor Antagonism

This technique directly measures the effect of a compound on NMDA receptor-mediated ion currents.

-

Objective: To determine the IC₅₀ of MXiPr for the functional inhibition of NMDA receptors.

-

Materials:

-

Cultured neurons or a cell line expressing recombinant NMDA receptors (e.g., HEK293 cells).

-

External solution (e.g., containing NaCl, KCl, CaCl₂, HEPES, glucose, glycine, and tetrodotoxin to block voltage-gated sodium channels).

-

Internal solution for the patch pipette (e.g., containing Cs-gluconate, CsCl, MgCl₂, HEPES, EGTA, ATP, and GTP).

-

NMDA receptor agonist (NMDA).

-

Test compound: Methoxisopropamine.

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

-

-

Procedure:

-

Establish a whole-cell patch-clamp recording from a neuron or transfected cell.

-

Hold the cell at a negative membrane potential (e.g., -60 mV) to enhance the inward current through NMDA receptors.

-

Apply the NMDA receptor agonist to evoke a baseline current.

-

Co-apply the agonist with increasing concentrations of MXiPr.

-

Record the inhibition of the NMDA-evoked current at each concentration of MXiPr.

-

Wash out MXiPr to assess the reversibility of the block.

-

Plot the percentage of current inhibition against the concentration of MXiPr and fit the data to a concentration-response curve to determine the IC₅₀.

-

Monoamine Transporter Uptake Assay

This assay measures the ability of a compound to inhibit the reuptake of radiolabeled monoamines into synaptosomes or cells expressing the respective transporters.

-

Objective: To determine the IC₅₀ of MXiPr for the inhibition of SERT, DAT, and NET.

-

Materials:

-

Rat brain synaptosomes or cell lines expressing human recombinant SERT, DAT, or NET.

-

Radiolabeled monoamines: [³H]5-HT (for SERT), [³H]dopamine (for DAT), or [³H]norepinephrine (for NET).

-

Assay buffer.

-

Selective uptake inhibitors for non-specific binding determination (e.g., fluoxetine for SERT, GBR12909 for DAT, desipramine for NET).

-

Test compound: Methoxisopropamine.

-

-

Procedure:

-

Prepare serial dilutions of MXiPr.

-

Pre-incubate the synaptosomes or cells with MXiPr or vehicle.

-

Initiate the uptake by adding the respective radiolabeled monoamine.

-

Incubate for a short period at 37°C.

-

Terminate the uptake by rapid filtration and washing with ice-cold buffer.

-

Measure the radioactivity of the filters by scintillation counting.

-

Calculate the percentage of inhibition for each concentration of MXiPr.

-

Determine the IC₅₀ value by fitting the data to a concentration-response curve.

-

Conclusion

Methoxisopropamine is a novel arylcyclohexylamine with a pharmacological profile that is presumed to be dominated by NMDA receptor antagonism. While direct quantitative data for this compound are scarce, preliminary information and data from structurally related analogs suggest it is a potent dissociative agent. Further research is required to definitively characterize its binding affinities and functional activities at the NMDA receptor and other potential targets, such as monoamine transporters. The experimental protocols provided in this guide offer a framework for researchers to conduct these necessary investigations. A thorough understanding of the pharmacokinetics and metabolism of MXiPr is also crucial for interpreting its in vivo effects and assessing its potential for further study.

References

- 1. d-nb.info [d-nb.info]

- 2. getmetabolite.com [getmetabolite.com]

- 3. sfera.unife.it [sfera.unife.it]

- 4. Methoxisopropamine - Wikipedia [en.wikipedia.org]

- 5. caymanchem.com [caymanchem.com]

- 6. researchgate.net [researchgate.net]

- 7. [Identification of Three Arylcyclohexylamines (MXPr, MXiPr, and DMXE) in Illegal Products] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. The Ketamine Analogue Methoxetamine and 3- and 4-Methoxy Analogues of Phencyclidine Are High Affinity and Selective Ligands for the Glutamate NMDA Receptor | PLOS One [journals.plos.org]

- 12. Persistent binding at dopamine transporters determines sustained psychostimulant effects - PMC [pmc.ncbi.nlm.nih.gov]

Methoxisopropamine (MXiPr): A Technical Guide on its Emergence as a Research Chemical

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methoxisopropamine (MXiPr), a novel psychoactive substance (NPS) of the arylcyclohexylamine class, has recently emerged on the research chemical market. Structurally related to dissociative anesthetics such as ketamine and methoxetamine (MXE), MXiPr is presumed to act primarily as an N-methyl-D-aspartate (NMDA) receptor antagonist. This technical guide provides a comprehensive overview of the discovery, history, chemical properties, and analytical characterization of MXiPr. Due to its recent appearance, a traditional history of pharmaceutical development is absent; instead, this document traces its emergence through forensic reports and online mentions. The guide details the analytical methodologies employed for its identification, summarizes its known and inferred pharmacological profile, and presents a plausible synthetic route. All available data is presented to aid researchers and drug development professionals in understanding this new compound.

Introduction and History of Discovery

Methoxisopropamine (MXiPr), also known by its synonyms Isopropyloxetamine and Isopropyxetamine, is a dissociative substance of the arylcyclohexylamine class. Unlike traditional pharmaceuticals, the "discovery" of MXiPr did not occur within a formal research and development pipeline. Instead, it emerged on the online research chemical market in late 2020.[1][2] The circumstances surrounding its initial synthesis are not publicly documented.

The first official identifications of MXiPr in forensic casework occurred in Europe. It was first identified in Slovenia in December 2020.[3] Following its emergence, it was made illegal in Hungary in April 2021.[3] The appearance of MXiPr is part of a broader trend of the proliferation of novel psychoactive substances (NPS), which are often synthesized to mimic the effects of controlled substances while circumventing existing drug laws.[4] As an analog of methoxetamine (MXE), MXiPr was likely developed as a legal replacement for MXE and ketamine.[1]

Timeline of Emergence:

-

Late 2020: First appearance on the online research chemical market.[1]

-

December 2020: First forensic identification in Slovenia.[3]

-

April 2021: Made illegal in Hungary.[3]

Chemical and Physical Properties

MXiPr is an arylcyclohexylamine derivative with the formal IUPAC name 2-(isopropylamino)-2-(3-methoxyphenyl)cyclohexan-1-one.[4] Its chemical structure is characterized by a cyclohexanone ring with a methoxyphenyl group and an isopropylamino group attached to the same carbon.

| Property | Value |

| IUPAC Name | 2-(isopropylamino)-2-(3-methoxyphenyl)cyclohexan-1-one |

| Synonyms | MXiPr, Isopropyloxetamine, Isopropyxetamine, 3-MeO-2'-Oxo-PCiPr |

| Molecular Formula | C16H23NO2 |

| Molar Mass | 261.36 g/mol |

| Appearance | White to off-white crystalline solid |

Pharmacological Profile

As an arylcyclohexylamine, MXiPr is presumed to exert its primary pharmacological effects through the antagonism of the N-methyl-D-aspartate (NMDA) receptor.[5] This mechanism of action is shared with other dissociative anesthetics like ketamine and phencyclidine (PCP), leading to similar subjective effects, including dissociation, euphoria, and hallucinations.[5] Some reports suggest it may also act as a serotonin reuptake inhibitor, similar to MXE.[6]

Quantitative Pharmacological Data

To date, specific in vitro binding affinity data (Ki values) for Methoxisopropamine at various receptors have not been published in peer-reviewed literature. However, by examining the structure-activity relationships of related arylcyclohexylamines, an inferred profile can be suggested. The addition of an aryl group generally increases binding affinity for the NMDA receptor compared to simpler amino-alkyl-cyclohexanes.[1]

For comparative purposes, the following table presents the binding affinities of related arylcyclohexylamine compounds at the NMDA receptor.

| Compound | NMDA Receptor Ki (nM) |

| (+)-MK-801 (Dizocilpine) | ~5.7 |

| 3-MeO-PCP | 20 |

| Methoxetamine (MXE) | 337 |

| Ketamine | IC50 of 0.43 µM (430 nM) |

Note: Lower Ki values indicate higher binding affinity. Data for these compounds are sourced from various studies and experimental conditions may differ.[1]

In Vivo and In Vitro Studies

Detailed in vivo or in vitro studies specifically investigating Methoxisopropamine are currently lacking in the scientific literature. However, studies on the closely related compound, methoxetamine (MXE), provide insights into the likely behavioral effects of MXiPr. In rodents, MXE has been shown to produce locomotor hyperactivity and disruption of prepulse inhibition, which are characteristic effects of NMDA receptor antagonists.[3] It is plausible that MXiPr would elicit a similar behavioral profile. One study on novel arylcyclohexylamines in rodents demonstrated that these compounds exhibit PCP-like abuse liability and can induce psychosis-like neurocognitive effects.[7][8]

Experimental Protocols

The following sections detail the analytical methodologies used for the identification and characterization of MXiPr in forensic laboratories, as well as a plausible synthetic route based on the synthesis of related compounds.

Analytical Characterization

The identification of novel psychoactive substances like MXiPr relies on a combination of analytical techniques to elucidate their chemical structure.

4.1.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a primary tool for the identification of emerging NPS due to its reproducible electron-ionization spectra and established reference libraries.[6]

-

Sample Preparation: A small amount of the powdered substance is dissolved in a suitable organic solvent (e.g., methanol, acetonitrile).

-

GC Conditions: A capillary column (e.g., HP-1 methyl siloxane) is used. The temperature program typically starts at a lower temperature and is ramped up to ensure separation of components.

-

MS Conditions: The mass spectrometer is operated in electron ionization (EI) mode. The mass-to-charge ratio (m/z) of the resulting fragments is analyzed to create a mass spectrum, which serves as a chemical fingerprint.

4.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the definitive structural elucidation of new compounds. Both ¹H and ¹³C NMR are typically employed.

-

Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Data Acquisition: Spectra are acquired on a high-field NMR spectrometer.

-

Data Analysis: The chemical shifts, coupling constants, and integration of the peaks in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, are used to determine the connectivity of atoms within the molecule.

4.1.3. Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or prepared as a KBr pellet.

-

Data Acquisition: The IR spectrum is recorded, showing the absorption of infrared radiation at different wavenumbers.

-

Data Analysis: The presence of characteristic absorption bands (e.g., C=O stretch for the ketone, C-O-C stretch for the methoxy group) helps to confirm the functional groups in the molecule.

Plausible Synthesis Protocol

While a specific, published synthesis protocol for Methoxisopropamine is not available, a plausible route can be inferred from the synthesis of structurally similar arylcyclohexanones, such as tramadol.[9] The key step is a Grignard reaction.

Reaction Scheme:

-

Formation of the Grignard Reagent: 3-Bromoanisole is reacted with magnesium turnings in an anhydrous ether solvent (e.g., tetrahydrofuran) to form 3-methoxyphenylmagnesium bromide.

-

Grignard Reaction: The Grignard reagent is then reacted with 2-(isopropylamino)cyclohexanone. This step is typically performed at a low temperature and under an inert atmosphere.

-

Workup: The reaction mixture is quenched with an aqueous acid solution (e.g., ammonium chloride) to protonate the alkoxide and yield the tertiary alcohol.

-

Oxidation (if starting from the alcohol): If the final product is a ketone, a subsequent oxidation step would be necessary. However, the likely precursor for the Grignard reaction is the corresponding aminoketone.

Disclaimer: This is a generalized, plausible synthetic route. The synthesis of such compounds should only be attempted by qualified professionals in a controlled laboratory setting, in compliance with all applicable laws and regulations.

Signaling Pathways and Experimental Workflows

NMDA Receptor Antagonism Signaling Pathway

Methoxisopropamine, as an arylcyclohexylamine, is an uncompetitive antagonist of the NMDA receptor. It binds to a site within the ion channel of the receptor, thereby blocking the influx of calcium ions (Ca²⁺).[5] This action disrupts the normal functioning of the glutamatergic system, which is crucial for synaptic plasticity, learning, and memory.[10]

Experimental Workflow for Characterization

The characterization of a novel psychoactive substance like MXiPr typically follows a structured workflow in a forensic or analytical chemistry laboratory.

Conclusion

Methoxisopropamine (MXiPr) represents a recent addition to the ever-expanding catalog of novel psychoactive substances. Its emergence highlights the ongoing challenges faced by regulatory bodies and the scientific community in identifying and characterizing these compounds. While its history is short and rooted in the clandestine world of research chemicals, its structural similarity to well-studied arylcyclohexylamines provides a strong basis for understanding its likely pharmacological effects as an NMDA receptor antagonist. This technical guide consolidates the currently available information on MXiPr, providing a foundation for researchers and professionals in the fields of forensic science, toxicology, and drug development. Further in-depth pharmacological and toxicological studies are necessary to fully elucidate the profile of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Methoxpropamine (MXPr) in powder, urine and hair samples: Analytical characterization and metabolite identification of a new threat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The novel ketamine analog methoxetamine produces dissociative-like behavioral effects in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Trends in Analytical Methods to Determine New Psychoactive Substances in Hair - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. m.youtube.com [m.youtube.com]

- 10. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

Solubility of Methoxisopropamine in different laboratory solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Methoxisopropamine (MXiPr), an arylcyclohexylamine compound. Understanding the solubility of this substance in various laboratory solvents is critical for a range of applications, including analytical standard preparation, formulation development, and in vitro studies. This document presents available quantitative solubility data, details established experimental protocols for solubility determination, and provides a visual workflow for these procedures.

Chemical and Physical Properties

Methoxisopropamine is primarily available as a hydrochloride salt, which influences its solubility characteristics. The properties of both the free base and the hydrochloride salt are pertinent for laboratory work.

| Property | Methoxisopropamine (Free Base) | Methoxisopropamine Hydrochloride |

| Molecular Formula | C₁₆H₂₃NO₂[1] | C₁₆H₂₃NO₂ • HCl[2] |

| Molar Mass | 261.36 g/mol [1] | 297.8 g/mol [2] |

| Synonyms | MXiPr, Isopropyloxetamine, 2-(3-methoxyphenyl)-2-(propan-2-ylamino)cyclohexan-1-one[1] | MXiPr HCl, Isopropyloxetamine HCl, 3-methoxy-2-oxo-PCiPr[2] |

Quantitative Solubility Data

| Solvent | Solubility (mg/mL) | Source |

| Dimethylformamide (DMF) | 20 | [2] |

| Dimethyl sulfoxide (DMSO) | 10 | [2] |

| Ethanol | 20 | [2] |

| Phosphate-Buffered Saline (PBS, pH 7.2) | 2 | [2] |

Experimental Protocols for Solubility Determination

While specific experimental protocols for generating the data above are not published, standardized methods are widely used to determine the solubility of chemical compounds. The "shake-flask" method is a gold-standard technique for determining thermodynamic (or equilibrium) solubility and is recommended by regulatory bodies.[3] For higher throughput needs, kinetic solubility assays are often employed in early drug discovery.

Thermodynamic Solubility: The Shake-Flask Method

This method measures the concentration of a compound in a saturated solution that is in equilibrium with an excess of the solid compound.[4]

Objective: To determine the maximum concentration of Methoxisopropamine that can be dissolved in a specific solvent at a controlled temperature and pressure.

Materials:

-

Methoxisopropamine hydrochloride (crystalline solid)

-

Selected laboratory solvent (e.g., Ethanol, DMSO)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge or syringe filters (e.g., 0.22 or 0.45 µm pore size)

-

Validated analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

-

Calibrated pH meter (for aqueous solutions)

Procedure:

-

Preparation: Add an excess amount of solid Methoxisopropamine hydrochloride to a glass vial. The excess solid is crucial to ensure equilibrium is reached with the undissolved material.[4]

-

Solvent Addition: Add a known volume of the desired solvent to the vial.

-

Equilibration: Seal the vial and place it in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).[3] Agitate the mixture for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium.[3][5] The agitation should be sufficient to keep the solid suspended without creating a vortex.[3]

-

Phase Separation: After equilibration, remove the vial and let it stand to allow the excess solid to settle. To separate the saturated solution (supernatant) from the undissolved solid, either centrifuge the vial or filter the solution using a syringe filter.[3][5][6] This step must be performed quickly to avoid temperature changes that could alter the solubility.

-

Quantification: Carefully take an aliquot of the clear supernatant and dilute it with a suitable solvent to a concentration within the calibrated range of the analytical instrument. Analyze the diluted sample using a validated method (e.g., HPLC-UV) to determine the concentration of Methoxisopropamine.[6]

-

Data Analysis: Calculate the original concentration of the saturated solution by accounting for the dilution factor. The result is reported as the solubility in units such as mg/mL or molarity. It is recommended to perform a minimum of three replicate determinations.[3]

Kinetic Solubility Assay

Kinetic solubility is a high-throughput method used to assess the solubility of compounds from a DMSO stock solution upon addition to an aqueous buffer.[7][8] This method is faster than the shake-flask method but may overestimate thermodynamic solubility because it can lead to the formation of supersaturated solutions.[4]

Brief Procedure:

-

A small volume of a concentrated Methoxisopropamine stock solution in DMSO is added to an aqueous buffer (e.g., PBS).[7][8]

-

The mixture is incubated for a shorter period (e.g., 1-2 hours).[6]

-

The amount of dissolved compound is determined after separating any precipitate that has formed.[6] Quantification can be done by detecting scattered light from undissolved particles (nephelometry) or by analyzing the clear solution via UV spectroscopy or LC-MS.[7][8]

Experimental Workflow Visualization

The following diagram illustrates the logical steps of the standard shake-flask method for determining thermodynamic solubility.

Caption: Workflow for Thermodynamic Solubility Determination.

References

- 1. Methoxisopropamine | C16H23NO2 | CID 163192824 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. who.int [who.int]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. Shake-Flask Solubility Assay | Bienta [bienta.net]

- 6. enamine.net [enamine.net]

- 7. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 8. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Analysis of Methoxisopropamine Binding with NMDA Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methoxisopropamine (MXiPr), a dissociative anesthetic of the arylcyclohexylamine class, is known to act as an N-methyl-D-aspartate (NMDA) receptor antagonist.[1][2] Understanding the molecular interactions between MXiPr and the NMDA receptor is crucial for elucidating its pharmacological profile and for the rational design of novel therapeutics targeting the glutamatergic system. This technical guide provides a comprehensive overview of a hypothetical in silico docking study of Methoxisopropamine with the NMDA receptor, detailing experimental protocols, presenting data in a structured format, and visualizing key pathways and workflows. While specific experimental data for MXiPr docking is not publicly available, this document serves as a detailed framework for conducting such an investigation.

Introduction to NMDA Receptors and Methoxisopropamine

The N-methyl-D-aspartate (NMDA) receptor is a ligand-gated ion channel that plays a pivotal role in excitatory synaptic transmission in the central nervous system.[3][4] Its activation is critical for synaptic plasticity, a fundamental process for learning and memory.[4] NMDA receptors are heterotetrameric complexes typically composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits.[5][6] The receptor channel is permeable to Ca²⁺ and its opening is regulated by both ligand binding and membrane voltage, the latter due to a voltage-dependent magnesium (Mg²⁺) block within the channel pore.[7]

Methoxisopropamine (MXiPr) is a derivative of methoxetamine (MXE) and is structurally related to ketamine and phencyclidine (PCP), all of which are known NMDA receptor antagonists.[8][9] These compounds typically bind to the PCP site located within the ion channel pore of the NMDA receptor, thereby blocking the influx of ions.[9][10] In silico docking studies provide a powerful computational approach to predict and analyze the binding mode and affinity of ligands like MXiPr with their target receptors at a molecular level.[11][12]

Experimental Protocol: In Silico Docking of MXiPr with the NMDA Receptor

This section outlines a detailed, albeit hypothetical, protocol for performing a molecular docking study of Methoxisopropamine with the NMDA receptor.

Software and Tools

-

Molecular Modeling and Visualization: Schrödinger Maestro, PyMOL, UCSF Chimera

-

Docking Software: AutoDock Vina, Glide (Schrödinger), GOLD

-

Protein Preparation: Protein Preparation Wizard (Schrödinger), PDB2PQR

-

Ligand Preparation: LigPrep (Schrödinger), Open Babel

-

Databases: Protein Data Bank (PDB) for receptor structures, PubChem for ligand structures.

Step-by-Step Methodology

-

Receptor Structure Preparation:

-

Selection: A suitable crystal structure of the human NMDA receptor is selected from the Protein Data Bank (e.g., PDB ID: 5EWJ, which includes the GluN1 and GluN2B subunits).[3] The choice should be based on resolution, completeness of the structure, and the presence of co-crystallized ligands that help identify the binding site.

-

Preprocessing: The downloaded PDB file is processed to remove water molecules, heteroatoms, and any co-crystallized ligands not relevant to the study.

-

Protonation and Optimization: Hydrogens are added to the protein structure, and the protonation states of ionizable residues are assigned at a physiological pH of 7.4. The structure is then minimized using a force field (e.g., OPLS3e) to relieve any steric clashes.

-

-

Ligand Preparation:

-

Structure Retrieval: The 2D structure of Methoxisopropamine is obtained from the PubChem database or drawn using a chemical sketcher.

-

3D Conversion and Tautomerization: The 2D structure is converted to a 3D conformation. Possible tautomers and ionization states at physiological pH are generated.

-

Energy Minimization: The ligand structure is minimized to obtain a low-energy conformation.

-

-

Grid Generation and Binding Site Definition:

-

A grid box is defined around the putative binding site of MXiPr. Based on the known mechanism of related compounds, the phencyclidine (PCP) binding site within the ion channel pore is the primary target.[9][10] The dimensions of the grid box should be sufficient to allow the ligand to move and rotate freely.

-

-

Molecular Docking:

-

The prepared ligand (MXiPr) is docked into the defined grid of the prepared NMDA receptor structure using a chosen docking algorithm (e.g., AutoDock Vina).

-

The docking process generates multiple binding poses of the ligand within the receptor's active site. These poses are ranked based on a scoring function that estimates the binding affinity (e.g., in kcal/mol).

-

-

Post-Docking Analysis:

-

The top-ranked docking poses are visually inspected to analyze the interactions between MXiPr and the amino acid residues of the NMDA receptor.

-

Key interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces are identified.

-

The binding energy scores are recorded and compared.

-

Data Presentation

Due to the absence of specific published data for MXiPr docking with the NMDA receptor, the following tables present hypothetical yet representative quantitative data that would be generated from such a study.

Table 1: Hypothetical Docking Scores and Binding Energies of Methoxisopropamine with the NMDA Receptor

| Ligand | Docking Score (kcal/mol) | Estimated Binding Affinity (Ki, µM) | Interacting Residues (PCP Site) |

| Methoxisopropamine | -8.5 | 0.5 | Asn616, Ala645 (GluN1); Met641, Leu642 (GluN2B) |

| Ketamine (Control) | -7.9 | 1.2 | Asn616, Ala645 (GluN1); Leu642, Phe643 (GluN2B) |

| Phencyclidine (Control) | -9.2 | 0.1 | Asn616, Ala645 (GluN1); Met641, Leu642, Phe643 (GluN2B) |

Table 2: Hypothetical Interaction Analysis of the Top-Ranked Methoxisopropamine Pose

| Interaction Type | Receptor Residue | Ligand Atom/Group | Distance (Å) |

| Hydrogen Bond | Asn616 (GluN1) | Amine Hydrogen | 2.1 |

| Hydrophobic | Ala645 (GluN1) | Isopropyl Group | 3.8 |

| Hydrophobic | Met641 (GluN2B) | Methoxy-phenyl Ring | 3.5 |

| Hydrophobic | Leu642 (GluN2B) | Cyclohexane Ring | 3.9 |

Visualizations

NMDA Receptor Signaling Pathway

The following diagram illustrates the signaling cascade initiated by the activation of the NMDA receptor.

Caption: NMDA Receptor signaling cascade.

In Silico Docking Workflow

The diagram below outlines the logical flow of the in silico docking experiment described in this guide.

Caption: In silico molecular docking workflow.

Conclusion

This technical guide provides a foundational framework for conducting in silico docking studies of Methoxisopropamine with the NMDA receptor. By following the detailed experimental protocols, researchers can predict the binding interactions and affinities that govern the pharmacological activity of this compound. The structured data presentation and visualizations offer a clear and concise way to interpret and communicate the findings. While the presented data is hypothetical, it reflects the expected outcomes of such a study and serves as a template for future research. Further computational studies, such as molecular dynamics simulations, coupled with in vitro and in vivo experiments, are necessary to validate these in silico predictions and to fully characterize the molecular mechanism of action of Methoxisopropamine.

References

- 1. [Identification of Three Arylcyclohexylamines (MXPr, MXiPr, and DMXE) in Illegal Products] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Methoxpropamine - Wikipedia [en.wikipedia.org]

- 3. Targeting NMDA receptor in Alzheimer’s disease: identifying novel inhibitors using computational approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In silico analysis of binding interaction of conantokins with NMDA receptors for potential therapeutic use in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. journals.indexcopernicus.com [journals.indexcopernicus.com]

- 7. NMDA receptor - Wikipedia [en.wikipedia.org]

- 8. Methoxisopropamine - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Allosteric Site Mediates Inhibition of Tonic NMDA Receptor Activity by Low Dose Ketamine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

Methoxisopropamine (MXiPr): A Technical Guide on its Potential Psychoactive Properties for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

December 17, 2025

Abstract

Methoxisopropamine (MXiPr) is a novel psychoactive substance belonging to the arylcyclohexylamine class of dissociative anesthetics.[1][2] Structurally related to ketamine and methoxetamine (MXE), MXiPr is presumed to exert its primary psychoactive effects through the antagonism of the N-methyl-D-aspartate (NMDA) receptor.[3][4] This technical guide provides a comprehensive overview of the known chemical and pharmacological properties of MXiPr, alongside detailed, adaptable experimental protocols for its preclinical investigation. Due to the limited availability of specific research on MXiPr, this document also includes comparative data and methodologies derived from closely related arylcyclohexylamines to provide a robust framework for future studies. The information presented herein is intended to support researchers in the systematic evaluation of MXiPr's psychoactive properties, potential therapeutic applications, and toxicological profile.

Introduction

Methoxisopropamine (also known as 3-MeO-2′-oxo-PCiPr or Isopropyloxetamine) is a designer drug that has emerged on the illicit market in recent years.[1][2] It is a derivative of methoxetamine (MXE) and shares the core arylcyclohexylamine scaffold responsible for the dissociative, anesthetic, and hallucinogenic effects of this class of compounds.[2] The primary mechanism of action for arylcyclohexylamines is the non-competitive antagonism of the NMDA receptor, a key glutamate receptor involved in synaptic plasticity, learning, and memory.[5][6] Some compounds in this class also exhibit activity at monoamine transporters, such as the serotonin transporter (SERT), and other central nervous system receptors, contributing to a complex pharmacological profile.[7] Given its structural similarities to well-characterized compounds, MXiPr is of significant interest to the research community for its potential psychoactive effects and as a tool for probing the function of the glutamatergic system. This guide aims to consolidate the available technical information on MXiPr and provide a practical framework for its preclinical study.

Chemical and Physical Properties

A summary of the known chemical and physical properties of Methoxisopropamine is presented in Table 1. This information is crucial for the preparation of standards and solutions for analytical and experimental purposes.

| Property | Value | Reference |

| IUPAC Name | 2-(isopropylamino)-2-(3-methoxyphenyl)cyclohexan-1-one | [1] |

| Synonyms | MXiPr, Isopropyloxetamine, 3-MeO-2′-oxo-PCiPr | [2][8] |

| Molecular Formula | C₁₆H₂₃NO₂ | [1] |

| Molar Mass | 261.365 g/mol | [1] |

| CAS Number | 2666932-55-2 | [1] |

| Purity (as reference standard) | ≥98% | [2][8] |

| Formulation | Typically available as a crystalline solid (hydrochloride salt) | [2][8] |

| Solubility (HCl salt) | DMF: 20 mg/ml, DMSO: 10 mg/ml, Ethanol: 20 mg/ml, PBS (pH 7.2): 2 mg/ml | [2][8] |

Pharmacological Data

The pharmacological data for Methoxisopropamine is limited. However, a key study has determined its potency as an NMDA receptor antagonist. Table 2 presents this data alongside values for related compounds to provide context and a basis for comparison.

| Compound | Target | Assay Type | IC₅₀ (μM) | Reference |

| Methoxisopropamine (MXiPr) | NMDA Receptor | Electrophysiology | 0.661 | [3] |

| Methoxetamine (MXE) | NMDA Receptor | Electrophysiology | 0.524 | [3] |

| Deoxymethoxetamine | NMDA Receptor | Electrophysiology | 0.679 | [3] |

| N-desethyl MXE | NMDA Receptor | Electrophysiology | 1.649 | [3] |

| O-desmethyl MXE | NMDA Receptor | Electrophysiology | 0.227 | [3] |

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.[9]

Experimental Protocols

The following protocols are provided as a guide for the in vitro and in vivo investigation of Methoxisopropamine. These are based on standard methodologies used for the characterization of psychoactive substances, particularly other arylcyclohexylamines.

In Vitro Assays

This protocol is designed to determine the binding affinity (Ki) of MXiPr for the PCP binding site on the NMDA receptor.

-

Objective: To quantify the affinity of a test compound for the NMDA receptor.

-

Materials:

-

Test Compound: Methoxisopropamine (MXiPr)

-

Radioligand: [³H]MK-801 (a high-affinity NMDA receptor channel blocker)

-

Reference Compound: Phencyclidine (PCP) or Ketamine

-

Membrane Preparation: Rat brain cortical membranes

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

-

Scintillation Cocktail

-

Glass fiber filters (pre-soaked in 0.5% polyethyleneimine)

-

96-well microplates

-

Cell harvester

-

Liquid scintillation counter

-

-

Procedure:

-

Membrane Preparation: Prepare crude synaptic membranes from rat cerebral cortex using standard differential centrifugation methods. Determine the protein concentration of the final membrane suspension.

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Total Binding: Assay buffer.

-

Non-specific Binding (NSB): A high concentration of a non-labeled NMDA receptor ligand (e.g., 10 µM PCP).

-

Test Compound: Serial dilutions of MXiPr.

-

-

Add the radioligand ([³H]MK-801) at a concentration near its dissociation constant (Kd).

-

Add the membrane preparation to each well.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filter mats in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC₅₀ value of MXiPr by performing a non-linear regression analysis of the specific binding data versus the log of the test compound concentration.

-

Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[9]

-

This protocol is designed to assess the functional inhibition of serotonin reuptake by MXiPr.

-

Objective: To determine the potency of a test compound to inhibit serotonin transporter (SERT) activity.

-

Materials:

-

Cell Line: HEK293 cells stably expressing the human serotonin transporter (hSERT).

-

Substrate: [³H]Serotonin (5-HT)

-

Test Compound: Methoxisopropamine (MXiPr)

-

Reference Compound: Fluoxetine or another selective serotonin reuptake inhibitor (SSRI)

-

Uptake Buffer: Krebs-Ringer-HEPES buffer or similar physiological buffer.

-

Wash Buffer: Ice-cold uptake buffer.

-

Scintillation Cocktail

-

96-well microplates

-

Liquid scintillation counter

-

-

Procedure:

-

Cell Culture: Plate the hSERT-expressing cells in 96-well plates and grow to confluency.

-

Assay:

-

Wash the cells with pre-warmed uptake buffer.

-

Pre-incubate the cells with various concentrations of MXiPr or the reference compound for a specified time (e.g., 15-30 minutes) at 37°C.

-

Initiate serotonin uptake by adding [³H]Serotonin to each well.

-

Incubate for a short period (e.g., 5-15 minutes) at 37°C, ensuring the uptake is in the linear range.

-

-

Termination and Lysis: Terminate the uptake by rapidly washing the cells with ice-cold wash buffer. Lyse the cells to release the intracellular [³H]Serotonin.

-

Counting: Transfer the cell lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity.

-

-

Data Analysis:

-

Determine the concentration of MXiPr that inhibits 50% of the specific serotonin uptake (IC₅₀) by non-linear regression analysis of the uptake data versus the log of the test compound concentration.

-

This protocol provides a framework for identifying the major metabolites of MXiPr using human liver microsomes.[10][11]

-

Objective: To identify the phase I and phase II metabolites of a test compound.

-

Materials:

-

Test Compound: Methoxisopropamine (MXiPr)

-

Enzyme Source: Pooled human liver microsomes (HLM)

-

Cofactors: NADPH regenerating system (for phase I metabolism), UDPGA (for phase II glucuronidation)

-

Incubation Buffer: Phosphate buffer (pH 7.4)

-

Acetonitrile (for quenching the reaction)

-

Analytical Instrument: Liquid chromatography-high-resolution mass spectrometry (LC-HRMS)

-

-

Procedure:

-

Incubation:

-

Prepare a reaction mixture containing HLM, MXiPr, and the appropriate cofactors in the incubation buffer.

-

Incubate the mixture at 37°C for a specified time (e.g., 60 minutes).

-

-

Reaction Termination: Stop the reaction by adding ice-cold acetonitrile.

-

Sample Preparation: Centrifuge the mixture to pellet the protein and collect the supernatant.

-

Analysis: Analyze the supernatant using LC-HRMS to identify the parent compound and its metabolites based on their mass-to-charge ratio and fragmentation patterns.

-

-

Data Analysis:

-

Compare the chromatograms of the test sample with a control sample (without the test compound) to identify potential metabolites.

-

Use the accurate mass measurements and fragmentation data from the HRMS to propose the structures of the metabolites.

-

In Vivo Assays

The following protocols are for assessing the behavioral effects of MXiPr in rodent models. All animal procedures should be conducted in accordance with institutional and national guidelines for animal care and use.

This assay is used to evaluate the effects of a compound on general motor activity and exploratory behavior.

-

Objective: To measure changes in locomotor activity induced by a test compound.

-

Materials:

-

Test Animals: Mice or rats

-

Test Compound: Methoxisopropamine (MXiPr) and vehicle control

-

Open-field arena equipped with an automated activity monitoring system (e.g., infrared beams)

-

-

Procedure:

-

Habituation: Habituate the animals to the testing room for at least 60 minutes before the experiment.

-

Administration: Administer MXiPr or vehicle to the animals via a specified route (e.g., intraperitoneal injection).

-

Testing: Place the animal in the center of the open-field arena and record its activity for a set duration (e.g., 60 minutes).

-

-

Data Analysis:

-

Quantify parameters such as total distance traveled, time spent moving, and vertical activity (rearing).

-

Compare the data from the MXiPr-treated group with the vehicle-treated group using appropriate statistical tests.

-

This test is used to assess the effects of a compound on motor coordination and balance.

-

Objective: To evaluate the impact of a test compound on motor coordination.

-

Materials:

-

Test Animals: Mice or rats

-

Test Compound: Methoxisopropamine (MXiPr) and vehicle control

-

Rotarod apparatus

-

-

Procedure:

-

Training: Train the animals on the rotarod at a constant or accelerating speed for several days prior to testing until a stable baseline performance is achieved.

-

Administration: On the test day, administer MXiPr or vehicle to the animals.

-

Testing: At a specified time after administration, place the animal on the rotating rod and record the latency to fall.

-

-

Data Analysis:

-

Compare the latency to fall for the MXiPr-treated group with the vehicle-treated group. A significant decrease in latency suggests impaired motor coordination.

-

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts relevant to the study of Methoxisopropamine.

Caption: Hypothesized signaling pathway of Methoxisopropamine (MXiPr) as an NMDA receptor antagonist.

Caption: A logical workflow for the preclinical study of Methoxisopropamine (MXiPr).

Conclusion

Methoxisopropamine is a novel arylcyclohexylamine with a presumed mechanism of action centered on NMDA receptor antagonism. The limited available data confirms its potency at this target, comparable to that of related compounds like methoxetamine. However, a comprehensive understanding of its full pharmacological and toxicological profile is currently lacking. The experimental protocols and comparative data provided in this guide offer a structured approach for researchers to systematically investigate the psychoactive properties of MXiPr. Such studies are essential for elucidating its potential for therapeutic use, understanding its mechanism of action in greater detail, and assessing its public health risks. Future research should prioritize a broad receptor screening to identify off-target effects, detailed metabolic profiling, and a wider range of in vivo behavioral assessments to fully characterize this novel psychoactive substance.

References

- 1. Methoxisopropamine - Wikipedia [en.wikipedia.org]

- 2. buyketaminehcl.com [buyketaminehcl.com]

- 3. researchgate.net [researchgate.net]

- 4. [Identification of Three Arylcyclohexylamines (MXPr, MXiPr, and DMXE) in Illegal Products] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Allosteric Site Mediates Inhibition of Tonic NMDA Receptor Activity by Low Dose Ketamine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. <i>In vitro</i> approaches to studying the metabolism of new psychoactive compounds [ouci.dntb.gov.ua]

- 8. caymanchem.com [caymanchem.com]

- 9. IC50 - Wikipedia [en.wikipedia.org]

- 10. In vitro approaches to studying the metabolism of new psychoactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Initial Investigations into the Metabolites of Methoxisopropamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methoxisopropamine (MXiPr) is a novel psychoactive substance (NPS) belonging to the arylcyclohexylamine class, structurally related to compounds like methoxetamine (MXE) and methoxpropamine (MXPr).[1][2] As an emerging substance, comprehensive data on its metabolic fate in humans is scarce. This technical guide synthesizes the current understanding of arylcyclohexylamine metabolism, drawing heavily on initial investigations into the closely related analog, Methoxpropamine (MXPr), to predict the metabolic pathways of MXiPr. This document outlines the probable phase I and phase II biotransformations, details the analytical methodologies for metabolite identification, and presents this information in a format accessible to researchers and drug development professionals. All presented data on metabolites are based on studies of MXPr and serve as a predictive framework for MXiPr.

Introduction

Methoxisopropamine (MXiPr), or 2-(isopropylamino)-2-(3-methoxyphenyl)cyclohexan-1-one, is an arylcyclohexylamine that has been identified in illegal products.[1] Like other substances in this class, it is presumed to act as an N-methyl-D-aspartate (NMDA) receptor antagonist.[1][2] Understanding the metabolism of new psychoactive substances is critical for clinical toxicology, forensic analysis, and assessing the potential for drug-drug interactions. Due to the limited direct research on MXiPr, this guide will leverage findings from studies on its structural analog, Methoxpropamine (MXPr), to provide a foundational understanding of its expected metabolites.

Predicted Metabolic Pathways for Methoxisopropamine (MXiPr)

The metabolism of xenobiotics like MXiPr primarily occurs in the liver and involves two main phases: phase I (functionalization) and phase II (conjugation). The cytochrome P450 (CYP) enzyme system is a major contributor to phase I metabolism.[3][4][5][6] Based on the metabolic pathways identified for the analogous compound MXPr, the following biotransformations are predicted for MXiPr.[7][8][9]

Phase I Metabolism

Phase I reactions introduce or expose functional groups, preparing the molecule for phase II conjugation. For MXiPr, the predicted primary phase I metabolic reactions are:

-